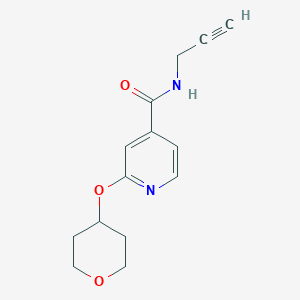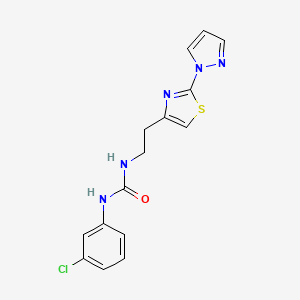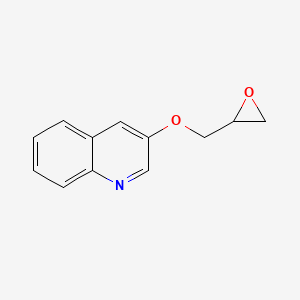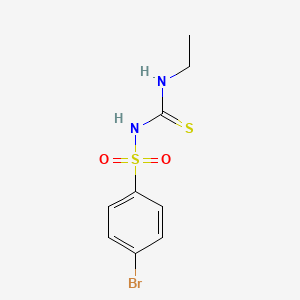
N-(3-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds closely related to "N-(3-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" often involves multi-step organic reactions. For instance, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester through N1-arylation with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine (Anuradha et al., 2014). This example demonstrates the complexity and specificity required in the synthesis of such molecules.
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds in this category are often determined using techniques like X-ray diffraction. For example, the crystal structure of a similar compound was determined to crystallize in the triclinic system, with the molecule displaying specific bond lengths and angles characteristic of its structural makeup (Mu et al., 2015). These structural insights are crucial for understanding the compound's potential interactions and stability.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Anticancer Activity
Research has focused on the synthesis of derivatives related to 1,2,4-triazole for their potential anticancer properties. For example, the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation against various cancer cell lines revealed promising anticancer activity. This highlights the significance of structural modifications in triazole derivatives to enhance their biological activities against cancer cells (Bekircan et al., 2008).
Cytotoxicity
The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma cells underscore the potential of triazole derivatives in developing therapeutic agents with cytotoxic properties (Hassan et al., 2014).
NK-1 Antagonist Activity
Utilizing pyridine metallation chemistry in the synthesis of triazole-based NK-1 antagonists represents another application. Such compounds show potential in the development of new therapies targeting the NK-1 receptor, which is involved in pain and emesis (Jungheim et al., 2006).
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential use of triazole derivatives as antimicrobial agents. This underscores the importance of exploring triazole chemistry for new therapeutic agents with antimicrobial efficacy (Bayrak et al., 2009).
Insecticidal and Fungicidal Activities
The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation for insecticidal and fungicidal activities demonstrate the potential application of triazole derivatives in agricultural sciences. This suggests that such compounds could contribute to the development of new pesticides (Zhu et al., 2014).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXKSZJDKBNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)
![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)


![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)
